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Compound of Interest

1-(1-Hydroxy-cyclopentyl)-
Compound Name:
ethanone

Cat. No.: B100326

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 1-(1-Hydroxy-cyclopentyl)-ethanone. Due to a lack of publicly available
experimental spectra for this specific molecule, this document focuses on predicted data based
on established principles of spectroscopy and data from analogous structures. It serves as a
valuable resource for the identification and characterization of this and similar a-hydroxy
ketones.

Chemical Structure and Properties
« IUPAC Name: 1-(1-Hydroxycyclopentyl)ethan-1-one

e CAS Number: 17160-89-3[1]

« Molecular Formula: C7H1202[2]

« Molecular Weight: 128.17 g/mol [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(1-Hydroxy-
cyclopentyl)-ethanone. These predictions are derived from the analysis of its functional
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groups (a tertiary alcohol, a ketone, and a cyclopentyl ring) and typical spectroscopic values for
these moieties.[3][4][5][6]

Table 1: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~3450 Strong, Broad O-H stretch (tertiary alcohol)
~2960, ~2870 Medium-Strong C-H stretch (aliphatic)
~1710 Strong C=0 stretch (ketone)

~1450 Medium CHz bend (cyclopentyl)
~1150 Medium-Strong C-O stretch (tertiary alcohol)

Table 2: Predicted 'H NMR Spectroscopy Data (Solvent:

CDCls)
Chemical Shift (5, o . .
Multiplicity Integration Assignment
ppm)
~4.0 Singlet 1H -OH
~2.2 Singlet 3H -C(O)CHs
1.7-1.9 Multiplet 8H -CH:- (cyclopentyl)

Table 3: Predicted **C NMR Spectroscopy Data (Solvent:

CDCls)
Chemical Shift (6, ppm) Assignment
~210 C=0 (ketone)
~78 C-OH (quaternary)
~35 -CH:- (cyclopentyl, adjacent to C-OH)
~25 -C(O)CHs
~23 -CH:z- (cyclopentyl)
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Table 4: Predicted Mass Spectrometry (Electron
lonization) Data

m/z Relative Intensity Assignment
128 Moderate [M]* (Molecular lon)
113 Low [M - CHs]*

[M - Cz2H30]* (loss of acetyl

85 Strong
group)

43 Very Strong [CH3CO]J* (acetyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above. Instrument parameters should be optimized for the specific sample and
instrument used.

Infrared (IR) Spectroscopy

» Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).
e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Procedure (ATR):

[¢]

Ensure the ATR crystal is clean.

[e]

Acquire a background spectrum.

o

Place a small amount of the neat liquid sample directly onto the ATR crystal.

[¢]

Acquire the sample spectrum.

[e]

Clean the crystal thoroughly after analysis.

o Data Processing: The resulting interferogram is Fourier-transformed to produce a spectrum
of absorbance or transmittance versus wavenumber.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Technique: *H and 13C Nuclear Magnetic Resonance Spectroscopy.
 Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
e Procedure:

Dissolve a small amount of the sample (typically 5-10 mg for *H, 20-50 mg for 3C) in a
deuterated solvent (e.g., CDCIs) in an NMR tube.

[¢]

[¢]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

[¢]

Place the NMR tube in the spectrometer.

[e]

Acquire the Free Induction Decay (FID) for both *H and *3C nuclei.

e Data Processing: The FID is Fourier-transformed to produce the NMR spectrum showing
chemical shift versus intensity.

Mass Spectrometry (MS)

e Technique: Electron lonization (El) Mass Spectrometry, often coupled with Gas
Chromatography (GC-MS).

e Instrument: A mass spectrometer with an El source.
e Procedure (GC-MS):

o Dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane
or diethyl ether).

o Inject the sample into the GC, where it is vaporized and separated based on its boiling
point and interactions with the column stationary phase.

o The separated components enter the mass spectrometer.

o In the EIl source, the sample molecules are bombarded with high-energy electrons,
causing ionization and fragmentation.
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o The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

o Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a known compound like 1-(1-Hydroxy-cyclopentyl)-ethanone.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-(1-
Hydroxy-cyclopentyl)-ethanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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